Linaclotide acetate

Vue d'ensemble

Description

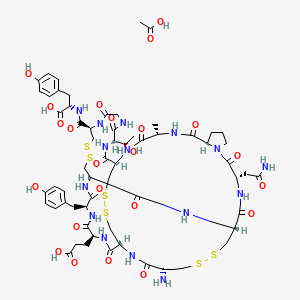

L’acétate de linaclotide est un peptide cyclique synthétique à 14 acides aminés utilisé principalement pour le traitement de divers types de constipation, notamment le syndrome du côlon irritable avec constipation, la constipation idiopathique et la constipation fonctionnelle . C’est un agoniste de la guanylate cyclase C qui mime l’action de peptides endogènes tels que la guanyline et l’uroguanyline . L’acétate de linaclotide a été approuvé pour la première fois par la FDA le 30 août 2012, et a depuis obtenu l’approbation dans d’autres régions, notamment en Europe et au Canada .

Méthodes De Préparation

L’acétate de linaclotide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante . Le processus implique les étapes suivantes :

Synthèse de peptides linéaires : Le peptide linéaire est assemblé sur un support de résine solide en utilisant des acides aminés protégés.

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé pour produire le peptide linéaire.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance en phase inverse (RP-HPLC) pour obtenir une pureté élevée.

Les méthodes de production industrielle impliquent la mise à l’échelle du processus SPPS et l’optimisation des conditions de réaction pour garantir la cohérence et le rendement .

Analyse Des Réactions Chimiques

L’acétate de linaclotide subit plusieurs types de réactions chimiques, notamment :

Oxydation : La formation de ponts disulfure entre les résidus cystéine est une étape clé de sa synthèse.

Substitution : Les résidus d’acides aminés peuvent être substitués pendant la synthèse pour modifier les propriétés du peptide.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme l’air et des groupes protecteurs spécifiques pour les acides aminés . Les principaux produits formés à partir de ces réactions sont le peptide cyclique avec trois ponts disulfure, qui est essentiel à son activité biologique .

Applications de la recherche scientifique

L’acétate de linaclotide a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Linaclotide acetate has a wide range of scientific research applications:

Medicine: It is used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation.

Chemistry: It is used in the development of peptide-based drugs and the study of peptide synthesis and folding.

Industry: It is involved in the production of pharmaceuticals targeting gastrointestinal disorders.

Mécanisme D'action

L’acétate de linaclotide exerce ses effets en se liant aux récepteurs de la guanylate cyclase C (GC-C) situés sur la surface luminale des cellules épithéliales intestinales et en les activant . Cette activation entraîne une augmentation des niveaux intracellulaires et extracellulaires de monophosphate cyclique de guanosine (GMPc) . Des niveaux élevés de GMPc stimulent la sécrétion de chlorure et de bicarbonate dans la lumière intestinale par le canal ionique régulateur de la conductance transmembranaire de la mucoviscidose (CFTR), ce qui entraîne une augmentation du liquide intestinal et une accélération du transit . De plus, l’augmentation du GMPc extracellulaire réduit l’activité des nerfs sensibles à la douleur, ce qui soulage la douleur abdominale .

Comparaison Avec Des Composés Similaires

L’acétate de linaclotide est structurellement apparenté à des peptides endogènes tels que la guanyline et l’uroguanyline, qui activent également les récepteurs GC-C . L’acétate de linaclotide est unique par sa forte puissance et sa sélectivité pour GC-C, ce qui le rend particulièrement efficace pour traiter les troubles liés à la constipation . Parmi les composés similaires, citons :

Plecanatide : Un autre agoniste de GC-C utilisé pour des indications similaires mais avec une séquence d’acides aminés légèrement différente.

Uroguanyline : Un peptide endogène qui active GC-C mais est moins puissant que l’acétate de linaclotide.

Guanyline : Un autre peptide endogène ayant des fonctions similaires mais une puissance et une stabilité différentes.

La structure unique de l’acétate de linaclotide et sa forte sélectivité pour GC-C en font un agent thérapeutique précieux pour les troubles gastro-intestinaux.

Activité Biologique

Linaclotide acetate is a synthetic peptide primarily used in the treatment of gastrointestinal disorders, particularly chronic constipation and irritable bowel syndrome with constipation (IBS-C). This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Linaclotide functions as a high-affinity agonist of guanylate cyclase-C (GC-C), an enzyme located on the luminal surface of intestinal epithelial cells. The binding of linaclotide to GC-C leads to:

- Increased cGMP Levels : Activation of GC-C results in elevated levels of cyclic guanosine monophosphate (cGMP), which activates cGMP-dependent protein kinase II (PKG-II).

- Chloride and Bicarbonate Secretion : PKG-II phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, enhancing chloride and bicarbonate secretion into the intestinal lumen while inhibiting sodium absorption. This process increases intestinal fluid secretion and accelerates gastrointestinal transit .

2. Pharmacokinetics

Linaclotide is characterized by:

- Low Oral Bioavailability : Approximately 0.1%, indicating that its effects are predominantly local rather than systemic .

- Stability in Acidic Environments : Linaclotide remains stable in the stomach's acidic conditions, allowing it to exert its effects in the intestines .

- Metabolism : In the small intestine, linaclotide is metabolized into an active metabolite (MM-419447), which retains its pharmacological activity .

3.1 Case Studies and Clinical Trials

Numerous studies have evaluated the efficacy of linaclotide:

- Post-operative Ileus and Opiate-Induced Constipation : In rat models, linaclotide significantly accelerated intestinal transit compared to control groups, demonstrating its potential utility in treating post-operative ileus and constipation induced by opioids .

- Chronic Constipation and IBS-C : A multicenter study involving patients with treatment-resistant chronic constipation or IBS-C showed significant improvements in bowel movement frequency and quality of life scores after 12 weeks of linaclotide treatment at a daily dosage of 500 μg. Key results included:

3.2 Summary of Key Findings

| Study Type | Outcome Measure | Result |

|---|---|---|

| Rat Model Study | Intestinal Transit | Significant acceleration with linaclotide (p ≤ 0.01) |

| Multicenter Clinical Trial | JPAC-QOL Score Change | -0.89 ± 0.721 (p < 0.001) |

| Spontaneous Bowel Movements | Increased by 2.70 ± 7.254 times (p < 0.01) | |

| Complete SBM Frequency | Increased by 2.81 ± 5.254 times (p < 0.001) |

4. Safety Profile

The safety profile of linaclotide has been assessed extensively:

Propriétés

IUPAC Name |

acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFNVZFWXXEJKL-YZDVLOIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H83N15O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583223 | |

| Record name | PUBCHEM_16158207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851199-60-5 | |

| Record name | PUBCHEM_16158207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.